molecular formula C11H16N4O5 B1336585 gamma-Glu-His CAS No. 37460-15-4

gamma-Glu-His

Cat. No.: B1336585
CAS No.: 37460-15-4
M. Wt: 284.27 g/mol
InChI Key: PXVCMZCJAUJLJP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-glutamyl-histidine is a dipeptide composed of glutamic acid and histidine. It is formed by the formal condensation of the γ-carboxy group of glutamic acid with the amino group of histidine . This compound is part of the larger family of γ-glutamyl peptides, which play significant roles in various biological processes.

Mechanism of Action

Target of Action

Gamma-Glutamylhistidine is a dipeptide composed of gamma-glutamate and histidine . It is a proteolytic breakdown product of larger proteins . The primary target of gamma-Glutamylhistidine is the enzyme Gamma-Glutamyl Transpeptidase (γ-GT) . This enzyme belongs to the N-terminal nucleophile hydrolase superfamily . It plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Mode of Action

The γ-GT enzyme cleaves the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) . Gamma-Glutamylhistidine, being a dipeptide of gamma-glutamate and histidine, likely interacts with γ-GT in a similar manner.

Biochemical Pathways

Gamma-Glutamylhistidine is involved in the gamma-glutamyl cycle . This cycle is critical for maintaining cellular redox homeostasis . The γ-GT enzyme, which gamma-Glutamylhistidine interacts with, plays a key role in this cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Result of Action

The result of gamma-Glutamylhistidine’s action is likely related to its interaction with γ-GT and its role in the gamma-glutamyl cycle . By interacting with γ-GT, gamma-Glutamylhistidine may influence the regulation of glutathione levels in the cell . This could have downstream effects on cellular redox homeostasis and the cell’s ability to respond to oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-glutamyl-histidine can be synthesized through peptide synthesis methods. One common approach involves the use of protected amino acids to prevent unwanted side reactions. The γ-carboxy group of glutamic acid and the amino group of histidine are protected with suitable protecting groups. The protected amino acids are then coupled using peptide coupling reagents such as carbodiimides. After the coupling reaction, the protecting groups are removed to yield gamma-glutamyl-histidine .

Industrial Production Methods: Industrial production of gamma-glutamyl-histidine can be achieved through microbial fermentation. Certain bacteria, such as Bacillus species, are capable of producing γ-glutamyl peptides, including gamma-glutamyl-histidine, through their metabolic pathways. The fermentation process involves cultivating the bacteria in a suitable medium, followed by extraction and purification of the desired peptide .

Chemical Reactions Analysis

Types of Reactions: Gamma-glutamyl-histidine can undergo various chemical reactions, including hydrolysis, oxidation, and peptide bond formation. The hydrolysis of gamma-glutamyl-histidine can be catalyzed by γ-glutamyltransferase, resulting in the cleavage of the γ-glutamyl bond . Oxidation reactions can occur under specific conditions, leading to the formation of oxidized derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of gamma-glutamyl-histidine include γ-glutamyltransferase for hydrolysis and oxidizing agents for oxidation reactions. The conditions for these reactions vary depending on the desired outcome. For example, hydrolysis reactions are typically carried out in aqueous solutions at physiological pH, while oxidation reactions may require specific oxidizing agents and controlled conditions .

Major Products: The major products formed from the reactions of gamma-glutamyl-histidine include its hydrolyzed components, glutamic acid and histidine, as well as oxidized derivatives. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

Gamma-glutamyl-histidine has various scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide synthesis and hydrolysis reactions. In biology, gamma-glutamyl-histidine is studied for its role in cellular processes and its potential as a biomarker for certain diseases .

In medicine, gamma-glutamyl-histidine is investigated for its potential therapeutic applications. It has been shown to have antioxidant properties and may play a role in protecting cells from oxidative stress. Additionally, gamma-glutamyl-histidine is studied for its potential use in drug delivery systems and as a component of functional foods .

In industry, gamma-glutamyl-histidine is used in the production of certain food additives and supplements. Its ability to enhance the flavor and nutritional value of food products makes it a valuable ingredient in the food industry .

Comparison with Similar Compounds

Gamma-glutamyl-histidine is part of a larger family of γ-glutamyl peptides, which includes compounds such as γ-glutamyl-cysteine and γ-glutamyl-valine. These compounds share similar structural features but differ in their amino acid composition and biological activities .

Compared to other γ-glutamyl peptides, gamma-glutamyl-histidine is unique in its ability to interact with specific molecular targets and pathways. Its antioxidant properties and potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

List of Similar Compounds:

Properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c12-7(10(17)18)1-2-9(16)15-8(11(19)20)3-6-4-13-5-14-6/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVCMZCJAUJLJP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315690
Record name γ-Glutamylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37460-15-4
Record name γ-Glutamylhistidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37460-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name γ-Glutamylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-Glutamylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Glu-His
Reactant of Route 2
Reactant of Route 2
gamma-Glu-His
Reactant of Route 3
Reactant of Route 3
gamma-Glu-His
Reactant of Route 4
Reactant of Route 4
gamma-Glu-His
Reactant of Route 5
Reactant of Route 5
gamma-Glu-His
Reactant of Route 6
Reactant of Route 6
gamma-Glu-His
Customer
Q & A

Q1: What is the significance of finding gamma-Glutamylhistidine in bovine brain?

A1: While the provided abstracts don't explicitly confirm the concentration of gamma-Glutamylhistidine in bovine brain, one study does report its presence in this tissue []. This finding is interesting because the specific roles and functions of gamma-Glutamylhistidine in the mammalian brain are not yet fully understood. Further research is needed to determine its concentration, distribution, and potential involvement in various physiological processes within the brain.

Q2: Could the analytical methods used to identify compounds in rat brain extracts [] be applied to further investigate gamma-Glutamylhistidine in bovine brain?

A2: It's highly possible. The study on rat brain utilized liquid chromatography with fluorogenic derivatization and various separation schemes to identify acidic peptides, including gamma-glutamyl di/tripeptides []. This method, or similar chromatographic techniques, could be adapted and optimized for detecting and quantifying gamma-Glutamylhistidine in bovine brain extracts. Confirming its presence and measuring its concentration would be crucial first steps in understanding its potential roles in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.